molecular formula C10H9Cl2NO3 B15214079 3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone CAS No. 42902-33-0

3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone

Cat. No.: B15214079
CAS No.: 42902-33-0
M. Wt: 262.09 g/mol
InChI Key: JJPJFEVYXGRWQQ-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the dichlorophenyl group and the hydroxymethyl group in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the following steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.

    Introduction of the dichlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable precursor reacts with 3,4-dichlorobenzene.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The oxazolidinone ring can be reduced under hydrogenation conditions.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 3-(3,4-Dichlorophenyl)-5-(carboxymethyl)oxazolidin-2-one.

    Reduction: 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Potential use as a lead compound for developing new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. For example, if it exhibits antibacterial activity, it might inhibit bacterial protein synthesis by binding to the bacterial ribosome. The dichlorophenyl group and the hydroxymethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.

Comparison

3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to the presence of the dichlorophenyl group, which may confer different biological activities compared to other oxazolidinones. Its hydroxymethyl group also provides a site for further chemical modifications, potentially leading to derivatives with enhanced properties.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPJFEVYXGRWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962779
Record name 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42902-33-0
Record name 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42902-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 3-(3,4-dichlorophenyl)-5-hydroxymethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042902330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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